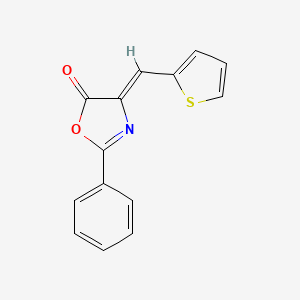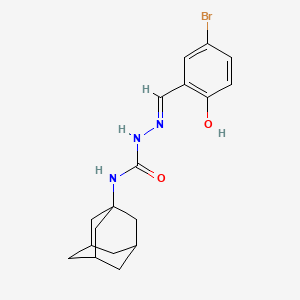
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
Mecanismo De Acción
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2 by binding to its active site. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins involved in pain and inflammation. By inhibiting COX-2, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide reduces the production of these prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been shown to reduce the production of prostaglandins involved in inflammation and pain. Additionally, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the expression of COX-2 in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is its selectivity for COX-2. This allows for the specific inhibition of COX-2 without affecting the production of prostaglandins involved in normal physiological processes. However, N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide may not be effective in all types of inflammation, as some types may involve the production of prostaglandins by other enzymes.
List of
Direcciones Futuras
1. Study the potential anti-cancer properties of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in various types of cancer.
2. Investigate the effects of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide on other inflammatory pathways.
3. Develop more selective COX-2 inhibitors based on the structure of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide.
4. Study the effects of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide on the immune system.
5. Investigate the potential use of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other anti-inflammatory drugs.
Métodos De Síntesis
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 2-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-ethyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid. The acid is then converted to its corresponding sulfonyl chloride, which is reacted with ammonia to form N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, including arthritis, colitis, and asthma. N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has also been studied for its potential anti-cancer properties, as COX-2 is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-16-10-11(9-14-16)20(17,18)15-12-7-5-6-8-13(12)19-4-2/h5-10,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOHNYAWIWDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
![N-[2-(isobutylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6116043.png)

![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)

![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
